molecular formula C18H18N4O3 B12174379 N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B12174379
M. Wt: 338.4 g/mol
InChI Key: UZOOCJJHSZNLNA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic organic compound with the molecular formula C20H19N5O3 and a molecular weight of 377.41 g/mol . This complex molecule features a pyrido[2,1-c][1,2,4]triazin-4-one core system linked to a 4-methoxybenzyl group via a propanamide bridge. The presence of both electron-donating methoxy substituents and multiple nitrogen-containing heterocycles makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Compounds containing the 4-methoxybenzyl group and similar nitrogen-rich heterocyclic systems have demonstrated significant potential in pharmaceutical research, particularly as kinase inhibitors and enzyme modulators . The structural architecture of this molecule, combining a pyridotriazine system with an aromatic methoxybenzyl group, is characteristic of compounds studied for their bioactive properties. Related molecular frameworks have shown relevance in developing inhibitors for various biological targets, including phosphoinositide 3-kinase (PI3K) pathways and other signaling cascades important in disease pathology . The compound is provided as a high-purity material suitable for research applications including biological screening, structure-activity relationship (SAR) studies, lead optimization, and as a building block for the synthesis of more complex molecules. Researchers investigating heterocyclic compounds with potential bioactivity will find this chemical particularly valuable for their work. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under recommended conditions are essential to maintain the stability and integrity of this compound. Researchers should consult safety data sheets before use and implement appropriate safety precautions when handling this material in laboratory settings.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H18N4O3/c1-25-14-7-5-13(6-8-14)12-19-17(23)10-9-15-18(24)22-11-3-2-4-16(22)21-20-15/h2-8,11H,9-10,12H2,1H3,(H,19,23)

InChI Key

UZOOCJJHSZNLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[2,1-c] Triazin-4-One Core

The core is synthesized via cyclocondensation reactions. A representative approach involves:

Starting Material : 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine (derived from pyrido[4,3-e]-1,4,2-dithiazine).
Reaction Conditions :

  • Reagent : 2-Oxoalkanoic acids or esters in glacial acetic acid under reflux (50–90 hours).

  • Mechanism : Intramolecular addition-elimination (S<sub>N</sub>Ar) followed by H<sub>2</sub>S elimination and six-membered ring closure.

Example Protocol :

  • Dissolve 3-amino-2-(4-thioxopyridin-3-ylsulfonyl)guanidine (1.0 equiv) in glacial acetic acid.

  • Add ethyl 2-oxopropanoate (1.2 equiv) and reflux at 110°C for 72 hours.

  • Cool, dilute with ice water, and extract with dichloromethane.

  • Purify via column chromatography (silica gel, 10% MeOH/CH<sub>2</sub>Cl<sub>2</sub>).

Yield : 35–45% (for analogous compounds).

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced through amide coupling or nucleophilic substitution:

Method A : Direct Amidation

  • Reagents : 3-(4-Oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid, 4-methoxybenzylamine, EDCl/HOBt.

  • Conditions : DMF, room temperature, 12 hours.

  • Workup : Acidify with HCl, precipitate product, recrystallize from ethanol.

Method B : Alkylation Followed by Amidation

  • Alkylation : React 3-chloropropionyl chloride with 4-methoxybenzylamine in THF (0°C, 2 hours).

  • Coupling : Attach the alkylated side chain to the triazinone core using DCC/DMAP in anhydrous DMF.

Comparative Data :

MethodReagentsSolventTime (h)Yield (%)
AEDCl/HOBtDMF1250–55
BDCC/DMAPDMF2440–45

Optimization of Critical Parameters

Solvent Selection

Glacial acetic acid is preferred for cyclization due to its ability to stabilize intermediates via protonation. Polar aprotic solvents (DMF, DMSO) enhance amidation yields but may degrade the triazinone core at elevated temperatures.

Catalysts and Reagents

  • EDCl/HOBt : Minimizes racemization and side reactions during amidation.

  • DCC/DMAP : Effective for sterically hindered couplings but requires rigorous drying.

Temperature Control

  • Cyclization : Reflux (110°C) ensures complete ring closure but risks decomposition beyond 90 hours.

  • Amidation : Room temperature prevents epimerization of the benzyl group.

Analytical Characterization

Spectroscopic Data :

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.75 (d, J = 6.0 Hz, 1H, pyridyl), 7.25 (d, J = 8.5 Hz, 2H, benzyl), 3.80 (s, 3H, OCH<sub>3</sub>).

  • HRMS : m/z 338.4 [M+H]<sup>+</sup> (calc. 338.4).

Purity : ≥95% by HPLC (C18 column, 70:30 MeCN/H<sub>2</sub>O).

Industrial-Scale Considerations

  • Cost Efficiency : EDCl/HOBt is prohibitively expensive for large batches; DCC/DMAP offers a cheaper alternative.

  • Waste Management : Glacial acetic acid requires neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Pyrido[2,1-c][1,2,4]Triazin Core

N-(3,3-Diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide ()
  • Substituent : 3,3-Diphenylpropyl group.
  • Key Differences : The bulky, lipophilic diphenylpropyl substituent contrasts with the target compound’s 4-methoxybenzyl group. This may reduce aqueous solubility but increase membrane permeability.
  • Implications : Such structural variations could affect binding affinity in hydrophobic pockets of biological targets .
3-(4-Oxo-4H-Pyrido[2,1-c][1,2,4]Triazin-3-yl)-N-[2-(4-Phenyl-1,3-Thiazol-2-yl)Ethyl]Propanamide ()
  • Substituent : 2-(4-Phenylthiazol-2-yl)ethyl.
  • Molecular Weight : 405.5 vs. ~368.4 (target compound, estimated).
  • Implications : Thiazole-containing compounds often exhibit diverse bioactivities, including antimicrobial and anticancer effects, suggesting possible therapeutic overlap or divergence .

Table 1: Pyrido[2,1-c][1,2,4]Triazin Derivatives

Compound Substituent Molecular Weight Key Features
Target Compound 4-Methoxybenzyl ~368.4 Electron-rich, moderate lipophilicity
N-(3,3-Diphenylpropyl)-... () 3,3-Diphenylpropyl Higher High lipophilicity, bulky
Compound 2-(4-Phenylthiazol-2-yl)ethyl 405.5 Thiazole moiety, sulfur-containing

Compounds with Varied Heterocyclic Cores but Similar Propanamide Backbones

N-(4-Methoxyphenyl)-3-(1H-Pyrazol-1-yl)Propanamide (, Compound 6)
  • Core Structure : Pyrazole instead of pyrido-triazin.
  • Substituent : 4-Methoxyphenyl.
  • Key Differences : Pyrazole’s smaller ring and different nitrogen arrangement may reduce π-π stacking interactions compared to the fused pyrido-triazin system.
N-(4-Methoxybenzyl)-3-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Propanamide ()
  • Core Structure : Benzothiazole instead of pyrido-triazin.
  • Molecular Weight : 342.4 vs. ~368.4 (target compound).
  • Implications : Benzothiazoles are associated with anti-inflammatory and antitumor activities, highlighting divergent pharmacological profiles compared to pyrido-triazin derivatives .

Table 2: Heterocyclic Core Variations

Compound Core Structure Molecular Weight Bioactivity Notes
Target Compound Pyrido-triazin ~368.4 Undocumented (inferred potential)
, Compound 6 Pyrazole Lower Cytotoxicity tested
Compound Benzothiazole 342.4 Anti-inflammatory (inferred)

Substituent Effects on the Amide Nitrogen

N-(4-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (, Compound 9)
  • Substituent : 4-Chlorophenyl.
  • Key Differences : Chloro substituents are electron-withdrawing, reducing electron density compared to the target’s methoxy group.
  • Implications : Lower solubility but increased stability against metabolic oxidation .
N-(2-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (, Compound 10)
  • Substituent : 2-Methoxyphenyl.
  • Key Differences : Ortho-methoxy group may sterically hinder interactions or alter binding orientation vs. para-substitution in the target compound .

Research Findings and Implications

  • Synthetic Methods : and highlight regioselective alkylation and coupling reactions as viable strategies for analogous compounds, though the target compound’s synthesis remains undocumented .
  • Bioactivity Gaps: While documents cytotoxicity testing for related propanamides, data on the target compound’s biological activity is absent.
  • Physicochemical Properties : The 4-methoxybenzyl group likely enhances solubility compared to chloro or bulky aryl substituents, as seen in and .

Biological Activity

N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of 338.4 g/mol. The compound features a pyrido-triazine core that is known for its diverse biological activities.

PropertyValue
CAS Number1435998-56-3
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido[2,1-c][1,2,4]triazines have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related triazine compound inhibited the growth of colon cancer cells by modulating apoptosis pathways and increasing the expression of pro-apoptotic factors like caspase-3 .

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial effects. Similar triazine derivatives have been explored for their ability to inhibit bacterial growth and show efficacy against certain fungal strains. For example, compounds with triazine cores have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could modulate receptors associated with cell signaling pathways that regulate apoptosis or immune responses.

Further studies are required to elucidate the exact pathways and targets involved.

Case Studies

  • Antitumor Activity : A study focusing on the synthesis and evaluation of triazine derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against various tumor cell lines. These findings suggest that modifications to the triazine structure could enhance anticancer activity .
  • Antimicrobial Screening : Another research effort tested several pyrido-triazine derivatives against common pathogens. The results indicated that some derivatives exhibited significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide?

The synthesis involves multi-step organic reactions, including coupling of the pyrido[2,1-c][1,2,4]triazin-4-one core with the N-(4-methoxybenzyl)propanamide moiety. Critical optimization steps include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance yield .
  • Temperature control : Maintain 60–80°C during amide bond formation to prevent decomposition .
  • Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm intermediates using LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and the pyridotriazinone ring (δ 8.2–8.6 ppm for aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 395.2) and purity (>95%) .
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of single-crystal data .

Q. How should researchers design initial biological activity screenings for this compound?

  • Target selection : Prioritize kinases or enzymes with structural homology to known pyridotriazinone targets (e.g., tyrosine kinases) .
  • Assay conditions : Use in vitro enzymatic inhibition assays at 10 µM concentration, with ATP concentrations adjusted to physiological levels (1–5 mM) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Re-test activity across a wider concentration range (1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm specificity .
  • Data normalization : Account for batch-to-batch variability in compound purity by integrating LC-MS data into activity analyses .

Q. What experimental approaches are recommended for elucidating the compound’s reaction mechanisms?

  • Isotopic labeling : Introduce deuterium at the propanamide chain to track hydrogen transfer during oxidation/reduction reactions .
  • Kinetic studies : Perform time-resolved NMR to monitor intermediate formation under varying pH (4–9) and temperature conditions .
  • Computational modeling : Use density functional theory (DFT) to predict transition states and compare with experimental data .

Q. How can computational methods aid in identifying molecular targets and binding modes?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (PDB IDs: 1ATP, 2JDO) .
  • MD simulations : Run 100-ns trajectories to assess stability of the compound-receptor complex in explicit solvent .
  • QSAR modeling : Corinate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to refine pharmacophore models .

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